Methyl 4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a carboxylate ester and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions. This involves reacting a suitable phenol derivative with a halogenated pyrrolidine intermediate.
Esterification: The carboxylate ester is formed by esterifying the carboxylic acid group on the pyrrolidine ring with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups on the phenoxy ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The pyrrolidine ring is a common motif in bioactive molecules, enhancing the compound’s relevance in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure allows for modifications that can improve its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for compounds like Methyl 4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate typically involves interaction with biological targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can fit into enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share the pyrrolidine-2-carboxylate core but differ in the substituents on the ring.
Pyrrolidine-2,5-diones: These compounds have a similar ring structure but with different functional groups, leading to different chemical and biological properties.
Uniqueness
Methyl 4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate is unique due to the specific combination of the phenoxy group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4/h5-7,10,13-14,17H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAXJURPVRTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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